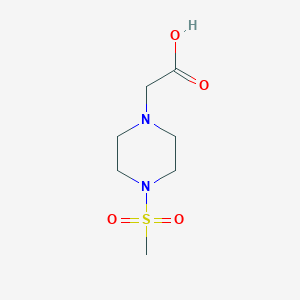

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

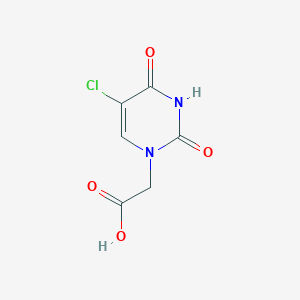

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid is a chemical compound used in scientific research. It has a molecular formula of C7H14N2O4S and a molecular weight of 222.26 .

Molecular Structure Analysis

The molecular structure of 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid consists of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique

1. Catalysis in Synthesis of Acetic Acid Methanesulfonic acid is noted for its catalytic role in the synthesis of acetic acid from methane, a process that involves oxidative condensation and exhibits a dependency on reaction conditions such as CH4 and O2 partial pressures. The significance of this catalytic process is underscored by the industrial importance of acetic acid as a petrochemical. The reaction mechanism involves methane activation by Pd(OSO3H)2 to form (CH3)Pd(OSO3H) and subsequent steps leading to acetic acid production, highlighting the crucial role of methanesulfonic acid in the industrial synthesis of acetic acid from methane (Periana et al., 2003; Zerella et al., 2006).

2. Catalysis in Organic Synthesis Methanesulfonic acid demonstrates its utility in organic synthesis through its role as a catalyst in various reactions. For instance, it catalyzes the chemoselective diacetylation of aldehydes with acetic anhydride under room temperature and solvent-free conditions. The catalyst can be recovered and reused multiple times, showcasing its efficiency and sustainability in organic synthesis processes (Wang et al., 2008). Furthermore, it facilitates the one-pot synthesis of 2-substituted benzoxazoles, proving its versatility and effectiveness in catalyzing complex organic transformations (Kumar et al., 2008).

3. Role in Oxygen Atom Transfer Catalysis Methanesulfonic acid-based ligands are integral in oxygen atom transfer catalysis. Complexes derived from these ligands serve as mimics of dimethyl sulfoxide reductase, playing a pivotal role in catalytic processes involving oxygen atom transfer. This demonstrates the potential of methanesulfonic acid derivatives in modeling and facilitating enzymatic reactions, contributing to our understanding and application of catalysis in biochemical processes (Paul et al., 2016).

4. Synthesis of Energetic Materials Methanesulfonic acid derivatives are instrumental in the synthesis of energetic materials, such as salts based on nitroiminotetrazole-containing acetic acid. These materials have been characterized extensively and demonstrate significant potential in various applications due to their energetic properties. The synthesis and study of these materials highlight the role of methanesulfonic acid derivatives in the development of advanced materials with specific energetic characteristics (Joo et al., 2012).

Propriétés

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-14(12,13)9-4-2-8(3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTVJVUMCHLFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)

![1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2576919.png)

![(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2576920.png)

![3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2576923.png)

![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)